Product packaging for HA-1004 DIHYDROCHLORIDE(Cat. No.:CAS No. 92564-34-6)

HA-1004 DIHYDROCHLORIDE

Cat. No.: B043774
CAS No.: 92564-34-6
M. Wt: 329.81 g/mol
InChI Key: GUGJQAFPKZZOIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HA-1004 Dihydrochloride is a cell-permeable, potent, and selective protein kinase inhibitor that is widely used in biochemical research to dissect complex cellular signaling pathways. Its primary value lies in its ability to preferentially inhibit cyclic nucleotide-dependent protein kinases, including cAMP-dependent protein kinase (PKA) and cGMP-dependent protein kinase (PKG), with a much weaker effect on protein kinase C (PKC) and myosin light chain kinase. This distinct selectivity profile makes HA-1004 an essential tool for distinguishing the roles of PKA from other kinases in cellular processes. In research, this compound is applied in studies of vascular biology, where it acts as a vasodilator by relaxing vascular smooth muscle. It is also utilized in neuroscientific research to investigate mechanisms of neuronal plasticity, learning, and memory. Furthermore, this compound has been instrumental in studies exploring pathological states where protein kinase activity is disrupted, providing key insights for potential therapeutic interventions. For example, it has been used to antagonize ERK and tyrosine hydroxylase phosphorylation in a rat model of morphine abstinence. Researchers also rely on HA-1004 as a control agent to verify the specific involvement of PKC in a pathway, as its weak inhibition of PKC helps rule out its role in certain cellular responses. As a critical research chemical, this compound is for research purposes only. It is strictly not intended for any diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16ClN5O2S B043774 HA-1004 DIHYDROCHLORIDE CAS No. 92564-34-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(isoquinolin-5-ylsulfonylamino)ethyl]guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2S.ClH/c13-12(14)16-6-7-17-20(18,19)11-3-1-2-9-8-15-5-4-10(9)11;/h1-5,8,17H,6-7H2,(H4,13,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGJQAFPKZZOIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00919108
Record name N-(2-Carbamimidamidoethyl)isoquinoline-5-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00919108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92564-34-6
Record name HA-1004 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092564346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Carbamimidamidoethyl)isoquinoline-5-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00919108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Pharmacology and Mechanism of Action of Ha 1004 Dihydrochloride

Comprehensive Protein Kinase Inhibition Profile

HA-1004 Dihydrochloride (B599025), chemically known as N-(2-guanidinoethyl)-5-isoquinolinesulfonamide dihydrochloride, is a compound recognized for its role as a protein kinase inhibitor. nih.govsilae.it It demonstrates a notable capacity to modulate the activity of several serine/threonine protein kinases, which are crucial enzymes in cellular signal transduction pathways. silae.itscbt.com The inhibitory action of HA-1004 is of significant interest in pharmacological research for its potential to dissect the complex regulatory networks within cells. scbt.com

HA-1004 is a potent inhibitor of two major cyclic nucleotide-dependent protein kinases: cyclic AMP-dependent protein kinase (PKA) and cyclic GMP-dependent protein kinase (PKG). nih.govmedchemexpress.com Its ability to inhibit these kinases underlies many of its observed cellular and physiological effects, such as the relaxation of vascular smooth muscle. nih.govmedchemexpress.com

The inhibitory potency of HA-1004 against PKA and PKG has been quantified through the determination of its inhibition constant (Ki). The Ki values for the inhibition of PKG and PKA are approximately 1.4 µM and 2.3 µM, respectively. nih.gov This data indicates a slightly higher potency for PKG over PKA. The compound's selectivity allows researchers to probe the specific roles of these kinases in various cellular processes. scbt.com

Table 1: Inhibitory Potency (Ki) of HA-1004 Dihydrochloride against PKA and PKG

KinaseKi (µM)
Protein Kinase G (PKG)1.4
Protein Kinase A (PKA)2.3
Data sourced from reference nih.gov

The mechanism by which HA-1004 inhibits PKA and PKG involves allosteric modulation. scbt.com It is thought to bind to a site distinct from the ATP-binding pocket of the kinases. scbt.com This binding induces a conformational change in the enzyme, which in turn affects its catalytic activity and its ability to recognize and phosphorylate its substrates. scbt.com This mode of action distinguishes it from many other kinase inhibitors that act as competitive inhibitors of ATP.

While HA-1004 is a potent inhibitor of PKA and PKG, it exhibits little to no inhibitory effect on Ca++/calmodulin-dependent myosin light chain kinase (MLCK). nih.gov In studies on fowl sperm motility, HA-1004, a known inhibitor of cAMP-dependent protein kinase, did not significantly affect the motility of either intact or demembranated spermatozoa, a process where MLCK is implicated. nih.gov This selectivity is a key feature of its pharmacological profile, allowing for the differentiation of signaling pathways mediated by PKA/PKG versus those mediated by MLCK. umich.edu

HA-1004's interaction with the Protein Kinase C (PKC) family is characterized by a significantly lower inhibitory potency compared to its effects on PKA and PKG. umich.edunih.gov

Research has consistently demonstrated that HA-1004 is a weak inhibitor of PKC. oup.comoup.com For instance, in studies of calcitriol-induced differentiation of HL-60 cells, the IC50 value for HA-1004 was approximately 170 µM, which is substantially higher than that of more potent PKC inhibitors like H-7. umich.edunih.gov This relative lack of potency against PKC makes HA-1004 a useful control compound in experiments designed to investigate the specific roles of PKA and PKG, as it allows for the inhibition of these kinases without significantly affecting PKC-mediated pathways. nih.govoup.com In studies of natural killer cell activity, HA-1004, which has a greater inhibitory effect on cyclic nucleotide-dependent protein kinases than PKC, had no effect on NK-CMC (NK cell-mediated cytolysis). nih.gov Similarly, it did not inhibit the expression of bovine leukemia virus, a process shown to be dependent on PKC activation. nih.gov

Protein Kinase C (PKC) Interactions and Specificity

Utility as a Control Compound in PKC-Related Studies

A significant application of HA-1004 in research is its use as a control compound in studies investigating the role of Protein Kinase C (PKC). HA-1004 is characterized as a weak inhibitor of PKC, particularly when compared to other isoquinolinesulfonamide (B3044496) derivatives like H-7 [1-(5-Isoquinolinesulfonyl)-2-methylpiperazine]. umich.edunih.gov This disparity in potency allows researchers to distinguish between cellular events mediated by PKC and those regulated by other kinases that HA-1004 inhibits more potently, such as PKA and PKG. umich.edunih.gov

For instance, in studies of human natural killer (NK) cells, the potent PKC inhibitor H-7 was shown to significantly reduce NK cell-mediated cytotoxicity. In contrast, HA-1004, which has a much weaker effect on PKC, only marginally reduced or had no effect on this activity. nih.govebiohippo.com This differential effect helps to confirm that the observed cytotoxicity is indeed a PKC-dependent process. Similarly, research on the differentiation of HL-60 promyelocytic leukemia cells found that H-7 was approximately ten times more potent than HA-1004 at blocking calcitriol-induced differentiation, a process linked to PKC activity. The IC₅₀ values for this antagonism were approximately 170 µM for HA-1004, compared to 15 µM for H-7, a difference that correlates with their respective inhibitory actions on PKC. umich.edu Therefore, using HA-1004 in parallel with stronger PKC inhibitors provides a crucial baseline to attribute specific cellular responses to PKC activation. nih.gov

Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Modulation

This compound also acts as an inhibitor of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII), a key enzyme in calcium signaling pathways. interchim.fr It exhibits a moderate inhibitory potency against this kinase. interchim.fr

Calmodulin Antagonism Effects

While HA-1004 influences calcium-mediated signaling, its mechanism does not appear to involve direct antagonism of calmodulin. Instead, it is characterized as an intracellular calcium antagonist. nih.govinterchim.fr Research indicates that HA-1004 can induce relaxation of vascular smooth muscle even in calcium-free conditions, suggesting its site of action is at the intracellular or sub-membranal level, interfering with calcium release or signaling downstream of the cell membrane. nih.gov It has been shown to act as a modulator of calcium channel proteins, which influences ion permeability. cenmed.com This distinguishes it from direct calmodulin antagonists, such as W-7, which function by binding directly to the calmodulin protein itself.

Rho-Associated Coiled-Coil Containing Protein Kinase (ROCKII) Inhibition

HA-1004 is recognized as an inhibitor of the Rho-associated coiled-coil containing protein kinase (ROCK) family, which includes the ROCKII isoform. frontiersin.org The ROCK pathway is a critical regulator of the actin cytoskeleton, and its inhibition can influence processes such as cell survival and neurite outgrowth. frontiersin.org In a high-throughput screening assay, HA-1004 was among several compounds identified as kinase inhibitors presumed to target ROCK, leading to an increase in alkaline phosphatase (ALP) activity in human induced pluripotent stem cells. While it is established as a member of the class of ROCK inhibitors, specific inhibitory constant (Kᵢ or IC₅₀) values for HA-1004 against ROCKII are not as widely reported as for its other targets. Its activity is often considered in the context of related, more potent or selective ROCK inhibitors like Fasudil (HA-1077) and Y-27632.

Casein Kinase I (CKI) Modulation

Current scientific literature does not provide significant evidence for the direct and potent modulation of Casein Kinase I (CKI) by HA-1004. While other isoquinolinesulfonamide derivatives and kinase inhibitors have been characterized for their effects on CKI, HA-1004 is not typically listed among them. interchim.frmdpi.com Research on CKI inhibitors usually focuses on more specific compounds such as CKI-7 or DRB. interchim.frmdpi.come-jmd.org Therefore, CKI is not considered a primary target of HA-1004 based on available data.

Regulation of Second Messenger Systems

Cyclic AMP (cAMP)-Mediated Pathways

One of the most well-characterized actions of HA-1004 is its potent inhibition of cyclic nucleotide-dependent protein kinases, particularly cyclic AMP-dependent protein kinase (PKA). nih.govmedchemexpress.com It acts as a selective inhibitor of PKA, interfering with cAMP-mediated signaling pathways. medchemexpress.cominvivochem.com The inhibition of PKA is a primary mechanism behind some of HA-1004's physiological effects, such as the relaxation of vascular smooth muscle and the inhibition of lipolysis. nih.govmedchemexpress.com The potency of HA-1004 and its derivatives as vasorelaxants has been shown to correlate well with their ability to inhibit cyclic nucleotide-dependent protein kinases. nih.gov This makes HA-1004 a useful pharmacological tool for investigating the regulatory mechanisms of second messengers like cAMP. nih.gov

Data Tables

Table 1: Inhibitory Profile of this compound Against Various Protein Kinases

Kinase TargetInhibition Constant (Kᵢ)Notes
Protein Kinase A (PKA) 2.3 µMPotent inhibitor; key target for cAMP pathway modulation. nih.gov
Protein Kinase G (PKG) 1.4 µMPotent inhibitor of the cGMP-dependent protein kinase. nih.gov
Protein Kinase C (PKC) 40 µMWeak inhibitor; often used as a negative control. interchim.fr
CaMKII 13 µMModerate inhibitor. interchim.fr
ROCKII Not ReportedKnown to inhibit ROCK pathway, but specific Kᵢ value is not consistently reported. frontiersin.org
Myosin Light Chain Kinase (MLCK) 150 µMWeak inhibitor. interchim.fr

Cyclic GMP (cGMP)-Mediated Pathways

This compound has been identified as a potent inhibitor of cyclic nucleotide-dependent protein kinases, including cyclic GMP-dependent protein kinase (cGKI). cenmed.comnih.gov Its inhibitory action on cGKI contributes to its effects on smooth muscle relaxation and other physiological processes. nih.govmedchemexpress.com The compound demonstrates competitive inhibition with respect to ATP for cGKI, with a reported Ki value of 1.4 µM. nih.gov This suggests that HA-1004 directly interferes with the catalytic activity of the kinase, thereby modulating downstream signaling events.

The involvement of HA-1004 in cGMP-mediated pathways extends to its influence on vascular smooth muscle tone. nih.govmedchemexpress.com By inhibiting cGKI, HA-1004 can induce vasodilation, an effect that is independent of membrane receptor-associated mechanisms. nih.gov Research has shown that the vasorelaxant potencies of HA-1004 and its derivatives correlate well with their ability to inhibit cyclic nucleotide-dependent protein kinases. nih.gov This underscores the significance of cGKI inhibition in the pharmacological profile of HA-1004. nih.govmedchemexpress.com Furthermore, HA-1004 is considered a dual inhibitor of both cGMP-dependent and cAMP-dependent protein kinases, highlighting its role in the regulation of second messenger systems involving both cyclic GMP and cyclic AMP. medchemexpress.commedchemexpress.euchemscene.commedchemexpress.commedchemexpress.commedchemexpress.com

Calcium Signaling Modulation

Antagonistic Effects on Intracellular Calcium

This compound is recognized as an intracellular calcium antagonist. nih.govtandfonline.compsu.eduresearchgate.net Its mechanism of action involves interference with intracellular calcium mobilization and signaling, rather than solely blocking calcium entry at the plasma membrane. nih.govnih.gov Studies have demonstrated that HA-1004 can relax vascular smooth muscle contractions induced by agents that release intracellular calcium. nih.gov Specifically, it has been shown to relax contractions elicited by A-23187 and phenylephrine (B352888) in a Ca++-free solution, suggesting an effect on intracellular calcium stores or the calcium sensitivity of the contractile apparatus. nih.gov

This intracellular antagonism distinguishes HA-1004 from classical calcium channel blockers. psu.edu For instance, in depolarized rabbit renal arterial strips, HA-1004 competitively shifted the dose-response curve for CaCl2 to the right. nih.gov However, its primary mode of action is considered to be at a post-calcium site, effectively uncoupling the relationship between calcium concentration and tension development in vascular smooth muscle. nih.gov

Influence on Calcium Channel Activity

In addition to its effects on intracellular calcium, HA-1004 also modulates calcium channel activity. cenmed.comscbt.comscbt.commedkoo.com It acts as a modulator of calcium channel proteins, showing a preference for specific channel subtypes. scbt.com The compound's interaction with these channels helps to stabilize their inactive state, thereby affecting ion permeability. scbt.com While it can inhibit norepinephrine-induced 45Ca influx at higher concentrations (3 x 10^-5 M), it has no significant effect at lower concentrations (10^-5 M) or on KCl-stimulated 45Ca influx. nih.gov This indicates a degree of selectivity in its interaction with different types of calcium channels and stimuli.

General Protein Phosphorylation Events

Non-Specific Effects on Protein Phosphorylation Beyond Defined Kinases (e.g., 47-kDa protein phosphorylation)

Beyond its well-defined inhibitory effects on PKA and cGKI, HA-1004 exhibits broader, though less potent, effects on other protein phosphorylation events. Research on human neutrophils has shown that HA-1004, in contrast to the more potent protein kinase inhibitor H-7, does not inhibit the phosphorylation of a 47-kDa protein induced by phorbol (B1677699) 12-myristate 13-acetate (PMA) or the chemotactic factor fMet-Leu-Phe. psu.edu Similarly, HA-1004 had no inhibitory effect on superoxide (B77818) generation in these cells, a process linked to protein phosphorylation. psu.educapes.gov.br

In another study investigating protein phosphorylation in fMLP-stimulated neutrophils, inhibitors of cyclic nucleotide-dependent kinases, such as HA-1004 (at 200 µM), did not inhibit the phosphorylation of Leukocyte-Specific Protein 1 (LSP1), a downstream component of the p38-MAPK cascade. psu.edu This lack of effect was also observed for the phosphorylation of MAPKAP-K2, p38-MAPK, and p42/p44-ERK. psu.edu These findings suggest that while HA-1004 is a potent inhibitor of certain kinases, its effects on other phosphorylation events, like that of the 47-kDa protein and components of the MAPK pathway in neutrophils, are minimal. psu.edupsu.edu In some experimental contexts, due to its weaker inhibitory effect on protein kinase C compared to H-7, HA-1004 has been utilized as a control compound. oup.com

Cellular and Subcellular Impact of Ha 1004 Dihydrochloride

Cell Proliferation, Growth Regulation, and Cell Survival

The compound has demonstrated varied effects on cell growth and survival, contingent on the cell type and experimental conditions. These effects range from inhibiting the proliferation of cancer cells to promoting the survival of specific neuronal cell lines.

Anti-proliferative Effects on Specific Cancer Cell Lines (e.g., Human Pancreas Cancer Cells in vitro)

HA-1004 Dihydrochloride (B599025) has been shown to induce G2/M arrest and apoptosis in pancreatic cancer cells, contributing to its anti-proliferative effects. medchemexpress.eu Pancreatic cancer is known for its aggressive nature and poor prognosis. Research has explored various compounds to inhibit the proliferation of pancreatic cancer cell lines such as PANC-1 and MIAPaCa-2. While specific data on the anti-proliferative IC50 of HA-1004 on human pancreas cancer cells is not detailed in the provided results, the general anti-proliferative activity of kinase inhibitors in pancreatic cancer is an active area of research. tudublin.ieelifesciences.orgugr.es

Mechanisms of Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. aging-us.com It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. aging-us.comnih.gov Both pathways converge on the activation of caspases, which are the executioners of cell death. aging-us.com

HA-1004 has been found to restore sensitivity to Ca2+-mediated apoptosis in thymic lymphomas through a mechanism independent of PKA. medkoo.com The induction of apoptosis by HA-1004 in lung and pancreatic cancer cells is associated with cell cycle arrest at the G2/M phase. medchemexpress.eu The intrinsic pathway of apoptosis is often regulated by the Bcl-2 family of proteins and can be triggered by cellular stress, such as DNA damage. nih.gov Key players in the apoptotic cascade include caspase-3, -6, -7, -8, and -9. aging-us.comnih.gov

Promotion of Cell Survival (e.g., Ntera-2 cells)

In contrast to its pro-apoptotic effects in cancer cells, HA-1004 has been observed to promote the survival of certain cell types. Notably, inhibition of Rho-associated kinase (ROCK) by HA-1004, along with other inhibitors like Y-27632 and HA-1077, strongly promotes survival in Ntera-2 cells, which is a pluripotent human embryonic carcinoma cell line. nih.gov This effect highlights the context-dependent nature of HA-1004's impact on cell fate.

Cellular Differentiation and Maturation Processes

HA-1004 Dihydrochloride also plays a role in modulating cellular differentiation, the process by which a less specialized cell becomes a more specialized cell type.

Modulation of Calcitriol-Induced HL-60 Promyelocytic Leukemia Cell Differentiation

Human promyelocytic leukemia (HL-60) cells are a valuable model for studying cellular differentiation, as they can be induced to differentiate into various myeloid lineages. umich.edu Calcitriol (B1668218), the active form of vitamin D3, is a potent inducer of monocytic differentiation in HL-60 cells. nih.govnih.gov

Studies have shown that HA-1004 can antagonize the differentiation of HL-60 cells induced by calcitriol. umich.eduresearchgate.net This inhibitory effect is dose-dependent, with an IC50 value of approximately 170 μM for the inhibition of calcitriol-induced differentiation. umich.edu This suggests that the protein kinases targeted by HA-1004 are involved in the signaling pathways that mediate calcitriol's differentiating effects. umich.edu At concentrations up to 320 μM, HA-1004 alone did not affect cell growth or differentiation. umich.edu

Table 1: Effect of HA-1004 on Calcitriol-Induced HL-60 Cell Differentiation

Treatment Differentiation Marker (Nonspecific Esterase Activity) Inhibition of Differentiation
Control Baseline N/A
Calcitriol (10 nM) 60 ± 4% of cells positive N/A
Calcitriol (10 nM) + HA-1004 (180 µM) Significantly reduced from calcitriol-only ~50%
Calcitriol (10 nM) + HA-1004 Dose-dependent inhibition Up to 80% maximal inhibition

Data synthesized from Martell et al., 1988. umich.edu

Effects on Osteoclast-Like Multinucleated Cell Formation

Osteoclasts are large, multinucleated cells responsible for bone resorption. plos.orgnih.gov Their formation from monocytic precursors is a complex process involving cell fusion. frontiersin.orgmdpi.com The regulation of osteoclastogenesis is critical for maintaining bone homeostasis. While direct studies on the effect of HA-1004 on osteoclast formation were not found in the search results, the compound's known inhibition of PKA and PKC, kinases implicated in cellular differentiation and fusion processes, suggests a potential role. nih.gov For instance, low molecular weight hyaluronic acid has been shown to enhance osteoclast formation. nih.gov Given that HA-1004 modulates various signaling pathways, its potential impact on osteoclast differentiation warrants further investigation.

Gene Expression and Nucleic Acid Synthesis

Inhibition of RNA Synthesis

This compound, recognized as an isoquinoline (B145761) sulfonamide inhibitor of protein phosphorylation, has been shown to also impede the synthesis of RNA. medchemexpress.com Studies conducted on adipose tissue have revealed that HA-1004, along with related compounds H-7 and H-8, inhibits RNA synthesis. medchemexpress.com This inhibitory action on nucleic acid synthesis presents a significant aspect of its cellular impact, distinct from its effects on protein phosphorylation. medchemexpress.com

Signal Transduction Cascade Interventions

Extracellular Signal-Regulated Kinase (ERK) Pathway Modulation

This compound has been observed to modulate the Extracellular Signal-Regulated Kinase (ERK) pathway. nih.gov The ERK pathway is a crucial signaling cascade involved in various cellular processes, including proliferation, differentiation, and survival. researchgate.net HA-1004 has been shown to antagonize the increase in ERK1/2, which are key components of this pathway. nih.gov This suggests a crosstalk between the Protein Kinase A (PKA) signaling pathway, which HA-1004 is known to inhibit, and the ERK pathway. nih.gov While the precise mechanism of this interaction is not fully elucidated, it is proposed that the PKA pathway may facilitate the activation of the ERK1/2 pathway. nih.gov

Tyrosine Hydroxylase (TH) Phosphorylation Antagonism

This compound acts as an antagonist to the phosphorylation of Tyrosine Hydroxylase (TH). chemscene.commedchemexpress.com Specifically, in the context of morphine withdrawal in rat hearts, HA-1004 has been demonstrated to block the increased phosphorylation of TH at the Ser31 residue. nih.gov This effect is linked to its inhibition of the PKA signaling pathway, which in turn modulates the ERK pathway responsible for phosphorylating TH. nih.gov The antagonism of TH phosphorylation by HA-1004 highlights its role in interfering with specific neurochemical adaptations. nih.govmedkoo.com

Cyclic GMP-AMP Synthase (cGAS)-STING Pathway Inhibition

This compound is identified as an inhibitor of the cyclic GMP-AMP synthase (cGAS)-STING pathway. chemscene.commedchemexpress.com The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. frontiersin.org HA-1004 is listed as a dual inhibitor of cyclic GMP-dependent protein kinase and cyclic AMP-dependent protein, which includes its role in regulating the cGAS-STING pathway. chemscene.commedchemexpress.commedchemexpress.com This inhibition has implications for conditions where this pathway is dysregulated, such as in certain autoimmune disorders and cancers.

Crosstalk between G Protein-Coupled Receptors (GPCRs) and Tyrosine Kinase Receptors (TKRs) in Cardiac Context

In the cardiac context, this compound has been instrumental in elucidating the crosstalk between G protein-coupled receptors (GPCRs) and tyrosine kinase receptors (TKRs). nih.gov Research has shown that in the heart, signaling pathways initiated by GPCRs can interact with and influence pathways activated by TKRs. nih.gov Specifically, the PKA pathway, which is activated by GPCRs, can modulate the ERK pathway, a downstream effector of many TKRs. nih.gov The use of HA-1004 as a PKA inhibitor has demonstrated that the activation of ERK and subsequent phosphorylation of TH during morphine withdrawal are dependent on PKA activity. nih.gov This highlights a significant signaling intersection in the heart, where HA-1004 can intervene. nih.gov

Physiological and Pathophysiological Research Applications of Ha 1004 Dihydrochloride

Neurobiological and Neurological Disorder Research

Modulation of Neurotransmitter Release (e.g., Frog Neuromuscular Junction)

The frog neuromuscular junction is a classic model system for studying the mechanisms of synaptic transmission, including the release of the neurotransmitter acetylcholine (B1216132) (ACh). Research in this area has explored how various signaling molecules, particularly protein kinases, modulate the process of neurotransmitter secretion.

Protein kinases are understood to play a role in regulating the amount of ACh released per quantum. For instance, substances like adrenaline and permeable cyclic adenosine (B11128) monophosphate (cAMP) derivatives, which are known to activate protein kinase A (PKA), have been shown to increase quantal size at the frog neuromuscular junction. researchgate.net The inhibition of these kinases can, therefore, provide insight into the underlying mechanisms of neurotransmitter release.

While direct and extensive studies on HA-1004 at the frog neuromuscular junction are not widely detailed in available literature, its known function as a protein kinase inhibitor makes it a relevant compound for such investigations. An abstract of a research work indicates the use of HA-1004 in studies concerning the frog neuromuscular junction and its role in neurotransmitter secretion. harvard.edu Generally, broad-spectrum kinase inhibitors have been found to impair transmitter release at frog motor nerve terminals, particularly during higher frequency stimulation. physiology.org This suggests that the family of inhibitors to which HA-1004 belongs can be instrumental in dissecting the molecular machinery that governs the efficiency and plasticity of neurotransmitter release at this critical synapse.

Role in Hair Growth Regulation via Sympathetic Nervous System and Hair Follicle Stem Cells

Recent research has uncovered a complex interplay between the sympathetic nervous system, hair follicle stem cells (HFSCs), and the regulation of hair growth. The sympathetic nervous system, which is responsible for the "goosebumps" reflex via the contraction of the arrector pili muscle, also plays a crucial role in promoting hair growth by activating HFSCs. harvard.edu This regulation is mediated by neurotransmitters released from sympathetic nerves that form synapse-like connections with HFSCs. physiology.org

A key area of investigation has been the molecular pathways that trigger this activation. One study explored how cholesterol could promote hair growth by activating sympathetic nerves and enhancing the proliferation of HFSCs. mdpi.com In this research, HA-1004 dihydrochloride (B599025) was used as a tool to probe the involvement of Protein Kinase A (PKA). The study demonstrated that cholesterol-induced activation of sympathetic nerves and subsequent hair growth was mediated through the PKA-dependent phosphorylation of tyrosine hydroxylase (TH), a key enzyme in the synthesis of norepinephrine. mdpi.com

To confirm the role of this pathway, researchers administered HA-1004 to block PKA activity. The results showed that the application of HA-1004 counteracted the effects of cholesterol. Specifically, it was observed that in mice treated with HA-1004, hair follicle stem cells were not activated and did not proliferate, as indicated by a lack of K14/Ki67 double-immunofluorescence staining. mdpi.com This highlights the essential role of the PKA signaling pathway in hair growth and demonstrates the utility of HA-1004 in elucidating these regulatory mechanisms.

Table 1: Effect of HA-1004 on Hair Growth Indicators in Mice

Treatment Group Observation Research Finding Citation
Cholesterol Western blotting of PC12 cells Increased expression of TH pSer40 mdpi.com
Cholesterol + HA-1004 Western blotting of PC12 cells Changes in TH pSer40 expression assessed mdpi.com
HA-1004 (subcutaneous injection in mice) Skin color score quantification Replication of previous experiments to assess hair growth mdpi.com

Cancer Biology Research

In the field of cancer biology, research is increasingly focused on mechanisms that go beyond direct cytotoxicity. One such area is differentiation therapy, which aims to induce cancer cells to mature into non-cancerous, specialized cells, thereby halting their proliferation.

Investigation of Anti-Cancer Mechanisms Beyond Direct Cytotoxicity

HA-1004 dihydrochloride has been employed in studies investigating the molecular pathways of cancer cell differentiation. A notable example is its use in research on human promyelocytic leukemia (HL-60) cells. These cells can be induced to differentiate into mature monocytes by agents like calcitriol (B1668218) (1,25-dihydroxyvitamin D3).

In a study examining the role of protein kinases in this process, HA-1004 was used as an inhibitor. The research found that HA-1004 inhibited the calcitriol-induced differentiation of HL-60 cells in a dose-dependent manner. mdpi.com This suggests that protein kinase activity, which HA-1004 is known to inhibit, is a necessary component of the differentiation pathway triggered by calcitriol in these cells. The inhibitory effect was observed across several markers of differentiation, including nitro blue tetrazolium dye reduction and nonspecific esterase activity.

These findings are significant as they contribute to the understanding of non-cytotoxic anti-cancer mechanisms. By elucidating the signaling pathways that control cell fate, compounds like HA-1004 serve as critical research tools for developing therapies that manipulate cell differentiation.

Table 2: Inhibitory Effect of HA-1004 on Calcitriol-Induced Differentiation of HL-60 Cells

Compound IC50 for Inhibition of Differentiation Observation Citation
HA-1004 ~170 µM Antagonized calcitriol-induced differentiation mdpi.com
H-7 ~15 µM Antagonized calcitriol-induced differentiation mdpi.com

| HA-1004 | >320 µM | Found to be cytotoxic at these concentrations | |

Q & A

Q. How can researchers systematically evaluate this compound’s potential for drug-drug interactions?

  • Methodological Answer : Use cytochrome P450 inhibition assays (e.g., CYP3A4, CYP2D6) and transporter inhibition studies (e.g., P-gp, BCRP). Model interactions via physiologically based pharmacokinetic (PBPK) simulations .

Data Analysis & Reporting

Q. What criteria should guide the inclusion/exclusion of outlier data in this compound studies?

  • Methodological Answer : Apply Grubbs’ test or Dixon’s Q-test for statistical outlier detection. Predefine exclusion criteria in protocols and report all raw data in supplementary materials .

Q. How can researchers ensure reproducibility when scaling up this compound experiments?

  • Methodological Answer : Document environmental controls (e.g., humidity, temperature) and equipment calibration. Use inter-laboratory validation with standardized reference materials .

Literature & Collaboration

Q. What systematic review strategies are effective for synthesizing this compound’s preclinical data?

  • Methodological Answer : Follow PRISMA guidelines, prioritize peer-reviewed studies, and use tools like Covidence for risk-of-bias assessment. Exclude non-English/grey literature unless validated by independent replication .

Q. How should interdisciplinary teams allocate tasks in this compound research projects?

  • Methodological Answer : Define roles using SMART criteria (Specific, Measurable, Achievable, Relevant, Time-bound). For example: medicinal chemists (synthesis), pharmacologists (in vivo testing), and bioinformaticians (data integration) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.